molecular formula C30H16N2O7 B11119616 N-{4-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)carbonyl]phenyl}-1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide

N-{4-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)carbonyl]phenyl}-1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11119616
M. Wt: 516.5 g/mol
InChI Key: FPZKOCPCCJVBHM-UHFFFAOYSA-N
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Description

N-{4-[(1,3-DIOXO-1,3-DIHYDRO-5-ISOBENZOFURANYL)CARBONYL]PHENYL}-1,3-DIOXO-2-PHENYL-5-ISOINDOLINECARBOXAMIDE is a complex organic compound with a molecular formula of C17H6O7 . This compound is known for its unique structural properties, which include multiple functional groups such as isobenzofuranyl and isoindolinecarboxamide. These structural features make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(1,3-DIOXO-1,3-DIHYDRO-5-ISOBENZOFURANYL)CARBONYL]PHENYL}-1,3-DIOXO-2-PHENYL-5-ISOINDOLINECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 1,3-isobenzofurandione with appropriate phenyl derivatives under controlled conditions . The reaction conditions often require specific solvents, catalysts, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(1,3-DIOXO-1,3-DIHYDRO-5-ISOBENZOFURANYL)CARBONYL]PHENYL}-1,3-DIOXO-2-PHENYL-5-ISOINDOLINECARBOXAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Solvents: Tetrahydrofuran (THF), dichloromethane (DCM)

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-{4-[(1,3-DIOXO-1,3-DIHYDRO-5-ISOBENZOFURANYL)CARBONYL]PHENYL}-1,3-DIOXO-2-PHENYL-5-ISOINDOLINECARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[(1,3-DIOXO-1,3-DIHYDRO-5-ISOBENZOFURANYL)CARBONYL]PHENYL}-1,3-DIOXO-2-PHENYL-5-ISOINDOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(1,3-DIOXO-1,3-DIHYDRO-5-ISOBENZOFURANYL)CARBONYL]PHENYL}-1,3-DIOXO-2-PHENYL-5-ISOINDOLINECARBOXAMIDE is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C30H16N2O7

Molecular Weight

516.5 g/mol

IUPAC Name

N-[4-(1,3-dioxo-2-benzofuran-5-carbonyl)phenyl]-1,3-dioxo-2-phenylisoindole-5-carboxamide

InChI

InChI=1S/C30H16N2O7/c33-25(17-8-13-22-24(14-17)30(38)39-29(22)37)16-6-10-19(11-7-16)31-26(34)18-9-12-21-23(15-18)28(36)32(27(21)35)20-4-2-1-3-5-20/h1-15H,(H,31,34)

InChI Key

FPZKOCPCCJVBHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=C(C=C4)C(=O)C5=CC6=C(C=C5)C(=O)OC6=O

Origin of Product

United States

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